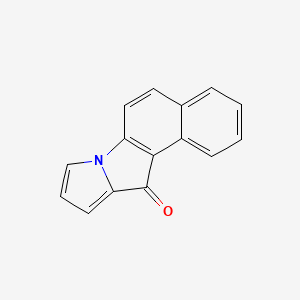

11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole

Description

11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole is a polycyclic heteroaromatic compound featuring a fused benzo-pyrroloindole scaffold with a ketone group at position 11. This structure combines a pyrrolo[1,2-a]indole core with a benzene ring annulation, conferring unique electronic and steric properties. The compound has garnered attention due to its structural similarity to bioactive natural products, such as mitomycins (antibiotic/anticancer agents) and harmalidine (an alkaloid from Peganum harmala) . Its synthesis was first reported in 1972 by Vomero et al., who explored derivatives for antineoplastic activity . The oxo group at position 11 enhances polarity and reactivity, making it a versatile intermediate for functionalization .

Properties

CAS No. |

38040-61-8 |

|---|---|

Molecular Formula |

C15H9NO |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

11-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaen-16-one |

InChI |

InChI=1S/C15H9NO/c17-15-13-6-3-9-16(13)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-9H |

InChI Key |

FYIIBKOCJHXBPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CN34 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CN34 |

Other CAS No. |

38040-61-8 |

Synonyms |

11-oxo-11H-benzo(e)pyrrolo(1,2-a)indole |

Origin of Product |

United States |

Comparison with Similar Compounds

11-Oxo-11H-benzo[4,5]imidazo[1,2-a]indole

- Structure : Replaces the benzene ring in the target compound with an imidazole ring fused at positions 4 and 3.

- Synthesis : Prepared via cyclopropane ring-opening reactions using L-proline, ketones, and cyclopropenes .

- Properties : Exhibits spirocyclic motifs (e.g., cyclopropa[a]pyrrolizine), enhancing conformational rigidity compared to the parent compound .

- Applications : Serves as a precursor for azomethine ylides in cycloaddition reactions .

Pyrrolo[1,2-a]quinoxalinones

- Structure: Incorporates a quinoxaline moiety fused to the pyrroloindole core.

- Synthesis : Achieved via palladium-catalyzed oxidative carbonylation of indoles, enabling direct C2-H functionalization .

- Properties: The quinoxaline ring introduces π-conjugation, altering photophysical properties and redox behavior .

Mitomycins (e.g., Mitomycin C)

- Structure : Contains a pyrrolo[1,2-a]indole core fused to aziridine and carbamate groups.

- Biological Activity : Potent DNA cross-linking agents with antibiotic and anticancer activity .

- Key Difference : The aziridine ring in mitomycins enables covalent DNA binding, absent in 11-oxo derivatives .

Functional Analogues with Modified Substituents

Aziridinyl Quinones (Pyrrolo[1,2-a]benzimidazole vs. Pyrrolo[1,2-a]indole)

- Pyrrolo[1,2-a]benzimidazole Quinones: Exhibit G- and A-base specificity in DNA cleavage. Cytotoxicity: Active against non-small cell lung, colon, and ovarian cancers but inactive against leukemia .

10-Hydroxy-pyrimido[1,2-a]indoles

Modern Approaches

- Visible-Light-Induced Dearomatization : Enables regioselective synthesis of pyrrolo[1,2-a]indoles with moderate yields (55–70%) and excellent diastereoselectivity .

- Gold(I)-Catalyzed Cascades : Efficient for constructing 2,3-dihydropyrrolo[1,2-a]indoles, critical intermediates for alkaloids like harmalidine .

- Palladium-Catalyzed Carbonylation: Direct C–H functionalization for fused quinoxalinones, reducing step count .

Challenges and Opportunities

- Stereoselectivity : Oxidation at the 2a position of dihydropyrroloindoles remains challenging, requiring tailored conditions .

- Biodistribution : The oxo group improves solubility but may reduce membrane permeability compared to alkylated analogues .

- Therapeutic Potential: Hybrid derivatives (e.g., spirocyclic or diazepine-fused) show promise for CNS-targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.